molecular formula C15H15BrN4S B6436594 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549033-86-3

6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No. B6436594
CAS RN: 2549033-86-3
M. Wt: 363.3 g/mol
InChI Key: BPGWFAFXQXZZFK-UHFFFAOYSA-N
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Description

The compound “6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and rings. It includes a benzothiazole ring, a pyrazole ring, and an azetidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The benzothiazole and pyrazole rings are aromatic, which means they are particularly stable. The azetidine ring is a three-membered ring, which introduces some strain into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the bromine atom on the benzothiazole ring could potentially be replaced with other groups in a substitution reaction . The azetidine ring might also undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiazole and pyrazole rings might make the compound relatively flat and aromatic, which could affect its solubility and reactivity .

Safety and Hazards

As with any chemical compound, handling “6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing their function and leading to a range of biological effects .

Mode of Action

This interaction can lead to changes in the conformation or function of the target, which can result in a variety of downstream effects .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular responses to stimuli .

Pharmacokinetics

Similar compounds are usually well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular levels, including changes in gene expression, modulation of cellular signaling pathways, and alterations in cell morphology and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. Additionally, the physiological environment within the body, including the presence of other drugs or substances, can also influence the compound’s action and efficacy .

properties

IUPAC Name

6-bromo-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4S/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-3-2-12(16)4-14(13)21-15/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGWFAFXQXZZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

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